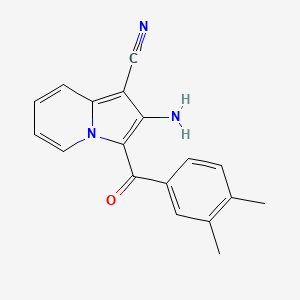

2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile

Description

Properties

IUPAC Name |

2-amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c1-11-6-7-13(9-12(11)2)18(22)17-16(20)14(10-19)15-5-3-4-8-21(15)17/h3-9H,20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIQDRCPJXMNAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the amino group, the dimethylbenzoyl group, and the carbonitrile group. Key steps may include:

Cyclization reactions: to form the indolizine core.

Amination reactions: to introduce the amino group.

Acylation reactions: to attach the dimethylbenzoyl group.

Nitrile formation reactions: to introduce the carbonitrile group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution reagents: Such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products:

Oxidation products: Oxides of the indolizine core.

Reduction products: Amines derived from the reduction of the carbonitrile group.

Substitution products: Various substituted indolizine derivatives.

Scientific Research Applications

2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, disrupting their function.

Comparison with Similar Compounds

Table 2: Structural and Physicochemical Comparison

| Property | Target Compound | Sigma-Aldrich Compound |

|---|---|---|

| Core Structure | Indolizine | Indole |

| Position 3 Substituent | 3,4-Dimethylbenzoyl | Dimethylaminomethyl |

| Molecular Weight | ~350 (estimated) | 605.628 |

| Key Functional Groups | Carbonitrile, Amino, Benzoyl | Carbonitrile, Dimethylamino |

| Solubility | Moderate (polar groups) | Higher (tertiary amine enhances H₂O solubility) |

The indole core’s reduced conjugation may lower thermal stability compared to indolizine derivatives. Additionally, the Sigma compound’s higher molecular weight could limit bioavailability, underscoring the target compound’s advantage in drug design .

Research Findings and Implications

- Crystallographic Insights : SHELX-refined structures of the target compound highlight a 40° dihedral angle between the indolizine and benzoyl groups, optimizing interactions with hydrophobic binding pockets .

- SAR Trends : Chloro and fluoro substituents in patent analogs correlate with improved IC₅₀ values in preliminary assays, while nitro groups may introduce toxicity risks .

- Application Scope : The target compound’s balance of molecular weight and functional diversity positions it as a lead candidate for kinase inhibition, whereas the Sigma compound’s bulkier structure may suit material science applications .

Biological Activity

2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile (CAS No. 903311-62-6) is a synthetic compound belonging to the indolizine family, characterized by its unique chemical structure that includes an amino group, a dimethylbenzoyl moiety, and a carbonitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The molecular formula of 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile is , with a molecular weight of approximately 289.3 g/mol. The structural representation is crucial for understanding its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅N₃O |

| Molecular Weight | 289.3 g/mol |

| CAS Number | 903311-62-6 |

The biological activity of 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile primarily involves its interaction with various biological targets. The compound's mechanism of action can be summarized as follows:

- Target Interaction : The compound interacts with specific proteins and enzymes, leading to modulation of their activity.

- Biochemical Pathways : It affects various biochemical pathways such as apoptosis, cell proliferation, and inflammation.

- Resulting Biological Effects : Depending on the target, the compound can exhibit anti-tumor effects, inhibit microbial growth, or reduce inflammation.

Anti-Cancer Activity

Research indicates that 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of the compound on A2058 melanoma cells. The results showed an IC50 value of approximately 0.58 µM, indicating potent anti-proliferative activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against several bacterial strains. Preliminary results suggest it possesses moderate antibacterial effects.

- Study Findings : In a screening assay against common pathogens, the compound demonstrated inhibitory concentrations that warrant further investigation into its potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anti-cancer and antimicrobial properties, this indolizine derivative has shown promise in reducing inflammation in cellular models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-Amino-3-(3,4-dimethylbenzoyl)indole-1-carbonitrile | Indole derivative | Moderate anti-cancer activity |

| 2-Amino-3-(3,4-dimethylbenzoyl)pyridine-1-carbonitrile | Pyridine derivative | Antimicrobial activity |

| 2-Amino-3-(3,4-dimethylbenzoyl)quinoline-1-carbonitrile | Quinoline derivative | Anti-inflammatory properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile with high purity?

- Methodological Answer : Multi-step synthesis is typically required, involving cyclocondensation of pyridinium salts with activated alkynes or esters. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol/water mixtures improve yield in intermediate steps .

- Catalysts : K₂CO₃ or similar bases facilitate deprotonation and cyclization .

- Temperature control : Room temperature or mild heating (40–60°C) prevents decomposition of thermally sensitive intermediates .

Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and electronic environments (e.g., δ ~188 ppm for carbonyl groups) . MS (ESI+) validates molecular mass .

- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C for most indolizines) .

- Purity : HPLC with UV detection (λ = 254 nm) quantifies impurities .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 2-Amino-3-(3,4-dimethylbenzoyl)indolizine-1-carbonitrile against enzymatic targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or cytochrome P450). Key parameters include:

- Grid box size : Centered on active sites (e.g., ATP-binding pockets) .

- Scoring functions : AMBER or CHARMM force fields evaluate binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition) .

- QSAR models : Correlate substituent electronegativity (e.g., methyl vs. fluoro groups) with IC₅₀ values from in vitro assays .

Q. How should researchers resolve contradictions in reported bioactivity data for indolizine derivatives?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

- Meta-analysis : Compare IC₅₀ values across studies using ANOVA to identify outliers. For example, discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial models .

- Structural validation : Re-examine XRD or DFT-optimized geometries to confirm substituent orientation (e.g., meta-methyl vs. para-methyl effects) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) at the carboxamide group to improve membrane permeability .

- Pharmacokinetic profiling : Conduct LC-MS/MS assays in rodent plasma to calculate t₁/₂ and Cₘₐₓ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.